molecular formula C6H4ClN3O B13125420 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one

5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B13125420
M. Wt: 169.57 g/mol
InChI Key: AJQOGWURHRFHDM-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound features a pyrazolo[3,4-c]pyridine core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-c]pyridine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce different oxo derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile scaffold for drug discovery .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

5-chloro-1,2-dihydropyrazolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C6H4ClN3O/c7-5-1-3-4(2-8-5)9-10-6(3)11/h1-2H,(H2,9,10,11)

InChI Key

AJQOGWURHRFHDM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)NNC2=O

Origin of Product

United States

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